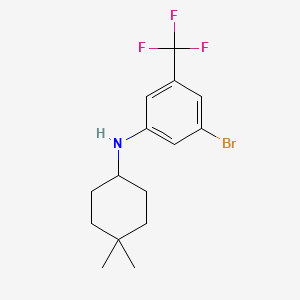

3-bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline

Description

3-Bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline is a halogenated aromatic amine featuring a bromine atom at position 3, a trifluoromethyl group at position 5, and a bulky 4,4-dimethylcyclohexylamine substituent. The trifluoromethyl group enhances electron-withdrawing properties, while the bromine atom provides a reactive site for cross-coupling reactions. This compound is of interest in pharmaceutical and agrochemical research due to its unique substitution pattern .

Properties

IUPAC Name |

3-bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrF3N/c1-14(2)5-3-12(4-6-14)20-13-8-10(15(17,18)19)7-11(16)9-13/h7-9,12,20H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOAARQXOULTGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC2=CC(=CC(=C2)C(F)(F)F)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline typically involves multiple steps:

Bromination: The starting material, 5-(trifluoromethyl)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Cyclohexylation: The brominated intermediate is then subjected to a Friedel-Crafts alkylation reaction with 4,4-dimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of 3-bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline may involve:

Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the bromination and cyclohexylation steps.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of amines or other reduced products.

Scientific Research Applications

3-bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of bromine and trifluoromethyl groups significantly affect physicochemical properties and reactivity. Key analogs include:

| Compound Name | Substituent Positions | Molecular Weight | Similarity Score |

|---|---|---|---|

| 3-Bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline | Br (3), CF₃ (5), N-cyclohexyl | 362.2 g/mol | Reference |

| 4-Bromo-3-(trifluoromethyl)aniline (A884083) | Br (4), CF₃ (3) | 240.0 g/mol | 0.87 |

| 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5) | Br (2), CF₃ (5) | 240.0 g/mol | 0.79 |

| 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline | Br (3), CF₃ (5), OCH₃ (4) | 270.1 g/mol | N/A |

Key Observations :

- Positional Isomerism : A884083 (Br at 4, CF₃ at 3) shows the highest similarity (0.87) to the target compound, suggesting that proximity of Br and CF₃ groups is critical for structural alignment .

- Electronic Effects : The trifluoromethyl group at position 5 in the target compound creates a strong electron-withdrawing meta-directing effect, contrasting with analogs like A884083, where CF₃ is ortho to Br. This alters reactivity in electrophilic substitution or cross-coupling reactions .

Impact of Bulky Amine Substituents

The N-(4,4-dimethylcyclohexyl) group distinguishes the target compound from simpler aniline derivatives:

- Lipophilicity : The cyclohexyl group increases logP compared to analogs like 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5), which lacks bulky substituents. This enhances membrane permeability but may reduce aqueous solubility .

Biological Activity

3-bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 3-bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline

- Molecular Formula : C15H19BrF3N

- Molecular Weight : 350.22 g/mol

- CAS Number : 1495029-85-0

The compound features a bromine atom and a trifluoromethyl group attached to an aniline ring, which is significant for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The starting material, 5-(trifluoromethyl)aniline, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

- Friedel-Crafts Alkylation : The brominated intermediate undergoes Friedel-Crafts alkylation with 4,4-dimethylcyclohexyl chloride using a Lewis acid catalyst such as aluminum chloride or boron trifluoride.

The biological activity of 3-bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways crucial for cellular responses.

- Anticancer Potential : Preliminary studies suggest that it could exhibit anticancer properties by interfering with tumor growth mechanisms.

Research Findings

Recent studies have highlighted the potential applications of this compound in various biological contexts:

- Antibacterial Activity : Some derivatives of similar compounds have demonstrated antibacterial properties, suggesting that 3-bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline might also possess such activities .

- Anti-inflammatory Effects : Research indicates that compounds with similar structures may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Xenobiotic Interaction : As a xenobiotic compound, it may interact with microbial communities and influence biodegradation processes in environmental settings .

Case Studies

A review of literature reveals several case studies exploring the biological effects of related compounds:

- Study on Anticancer Activity : A study investigated the effects of structurally related anilines on cancer cell lines, demonstrating that modifications in the chemical structure could enhance cytotoxicity against specific cancer types.

- Antimicrobial Testing : Another study evaluated various aniline derivatives against pathogenic bacteria, finding that certain substitutions significantly improved antibacterial efficacy.

Data Table

| Property | Value |

|---|---|

| IUPAC Name | 3-bromo-N-(4,4-dimethylcyclohexyl)-5-(trifluoromethyl)aniline |

| Molecular Formula | C15H19BrF3N |

| Molecular Weight | 350.22 g/mol |

| CAS Number | 1495029-85-0 |

| Potential Activities | Antibacterial, Anti-inflammatory, Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.